Thallium(III) chloride

Overview

Description

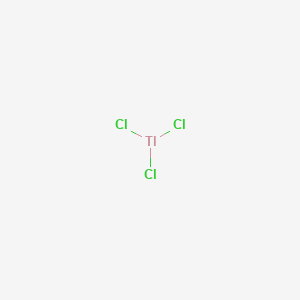

Thallium(III) chloride, also known as thallic chloride, is a chemical compound with the formula TlCl₃. It is a crystalline solid that is highly soluble in water. This compound is an important compound in the field of inorganic chemistry due to its unique properties and applications. It is primarily used as a reagent in chemical synthesis and has significant applications in various scientific research fields.

Mechanism of Action

Target of Action

Trichlorothallane, also known as Thallium(III) chloride hydrate or this compound, is a heavy metal compound. It is also known to affect the central nervous system .

Mode of Action

Trichlorothallane interacts with its targets in a manner similar to potassium, due to their similar ionic radii . This allows trichlorothallane to interfere with potassium-dependent processes in the body, leading to various physiological changes .

Biochemical Pathways

It is known to interfere with potassium-dependent processes, which could potentially affect a wide range of biochemical pathways

Pharmacokinetics

Due to its similarity to potassium, it is likely to be distributed throughout the body in a similar manner

Result of Action

The result of trichlorothallane’s action can vary depending on the dose and duration of exposure. It is known to be highly toxic and can cause a range of adverse effects, including neurological symptoms . At high doses, it can lead to severe toxicity and even death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trichlorothallane. For example, the presence of other ions in the environment can affect its ability to mimic potassium . Additionally, factors such as pH and temperature can influence its stability and reactivity .

Biochemical Analysis

Biochemical Properties

Thallium(III) chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with pyridine carboxylic acids, resulting in the formation of new chlorothallium(III) complexes . These interactions are crucial as they can influence the structure and function of the biomolecules involved.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The formation of complexes with pyridine carboxylic acids, for example, can alter the activity of the enzymes involved, thereby affecting various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thallium(III) chloride can be synthesized by directly combining thallium and chlorine gas. The reaction is as follows: [ 2 \text{Tl} + 3 \text{Cl}_2 \rightarrow 2 \text{TlCl}_3 ] This reaction yields this compound as a white solid .

Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of thallium metal. The process involves passing chlorine gas over heated thallium metal, resulting in the formation of this compound. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions: Thallium(III) chloride undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in chemical reactions.

Reduction: It can be reduced to thallium(I) chloride under certain conditions.

Substitution: this compound can participate in substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: this compound can oxidize other compounds in the presence of oxidizing agents such as nitric acid.

Reduction: Reducing agents like sulfur dioxide can reduce this compound to thallium(I) chloride.

Substitution: this compound can react with halide ions to form mixed halides.

Major Products Formed:

Oxidation: this compound can form thallium(III) oxide when oxidized.

Reduction: The reduction of this compound results in the formation of thallium(I) chloride.

Substitution: Substitution reactions can yield various thallium halides, such as thallium bromide and thallium iodide.

Scientific Research Applications

Thallium(III) chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various thallium compounds and as a catalyst in organic reactions.

Biology: this compound is used in biological studies to investigate the effects of thallium on cellular processes.

Medicine: this compound is used in medical imaging, particularly in thallium-201 chloride for cardiac imaging.

Industry: It is used in the production of high-purity thallium compounds and in the manufacturing of optical materials for infrared spectroscopy

Comparison with Similar Compounds

- Thallium(I) chloride (TlCl)

- Thallium bromide (TlBr)

- Thallium iodide (TlI)

- Thallium(III) bromide (TlBr₃)

- Thallium(III) iodide (TlI₃) .

Thallium(III) chloride stands out due to its unique properties and applications, making it a valuable compound in various scientific and industrial fields.

Biological Activity

Thallium(III) chloride (TlCl₃) is a heavy metal compound known for its significant biological activity, particularly its toxic effects on living organisms. This article explores the mechanisms of action, biochemical interactions, and case studies related to this compound, highlighting its impact on human health and cellular functions.

Thallium(III) ions mimic potassium due to their similar ionic radii, leading to interference in potassium-dependent biological processes. This mimicry allows Tl(III) to disrupt normal cellular functions, particularly in the central nervous system and various enzymatic pathways.

Biochemical Pathways

- Enzyme Interaction : Tl(III) can inhibit or activate enzymes by binding to sulfhydryl groups, thereby altering their activity and affecting gene expression. For instance, it has been shown to form complexes with pyridine carboxylic acids, which can modify enzyme functionality.

- Mitochondrial Dysfunction : Thallium exposure has been linked to mitochondrial depolarization and oxidative stress. Studies indicate that Tl(III) affects cardiolipin-containing membranes, leading to lipid oxidation and impaired cytochrome c binding, which is vital for cellular respiration .

Toxicological Profile

This compound is highly toxic, with acute exposure leading to severe health consequences. The estimated lethal dose for oral administration ranges from 10 to 15 mg/kg . Symptoms of thallium poisoning include gastrointestinal distress, neurological deficits, and alopecia.

Case Study: Thallium Poisoning

A notable case involved a 51-year-old woman who presented with symptoms including myalgia, vertigo, and jaundice after accidental exposure. Laboratory tests revealed elevated urinary thallium levels (540 µg/g), prompting treatment with D-penicillamine. Follow-up showed a gradual normalization of thallium levels and resolution of symptoms over six months .

Cellular Effects

Research has demonstrated that Tl(III) induces cytogenetic damage and apoptosis in various cell types. For example, PC12 cells exposed to Tl(III) exhibited increased lysosomal activity linked to apoptosis pathways .

Impact on Membrane Properties

Studies indicate that Tl(III) alters the physical properties of cell membranes, leading to lipid peroxidation and hydrolysis of phospholipids. This disruption can significantly impair cellular integrity and function .

Summary of Biological Activity

Properties

IUPAC Name |

trichlorothallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHUTMWYRHVJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tl](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlCl3, Cl3Tl | |

| Record name | thallium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-32-2 | |

| Record name | Thallium chloride (TlCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Thallium(III) chloride?

A1: this compound is represented by the molecular formula TlCl3. Its molecular weight is 310.83 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to study this compound. Far-infrared spectroscopy has been used to investigate the structure of this compound complexes in aqueous solutions, providing evidence for the existence of [TlCl5]2-. X-ray photoelectron spectroscopy (XPS) has also been used to analyze this compound complexes. Additionally, Raman spectroscopy has been utilized to study this compound complexes in aqueous solutions.

Q3: What is the structure of this compound in different solvents?

A3: this compound can exist as different species in protic and aprotic solvents. Research suggests that in aqueous solutions, depending on chloride concentration and pH, it can exist as octahedral complexes like [TlCl(H2O)5]2+, trans-[TlCl2(H2O)4]+, [TlCl6]3-, or as the tetrahedral [TlCl4]-. In organic solvents, solvated species like TlCl3·Solv or H[TlCl4]·3 Solv (Solv = tributylphosphate, cyclohexanone) have been reported.

Q4: Are there any interesting structural features observed in this compound complexes with organic ligands?

A4: Yes, this compound forms a variety of complexes with organic ligands, exhibiting diverse structural motifs. For instance, with pyridine carboxylic acids, it can form monomeric complexes with distorted octahedral geometry around the thallium center, as seen in [TlCl2(pic)(Hpic)]·0.5H2O (pic = picolinate). Furthermore, it can form polymeric chains or 3D networks through bridging ligands, as observed in complexes with nicotinic acid and isonicotinic acid.

Q5: What are some notable catalytic applications of this compound?

A5: this compound has been investigated as a Lewis acid catalyst in organic synthesis. It has shown catalytic activity in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes. Notably, these reactions can be carried out under solvent-free conditions, enhancing their green chemistry appeal. this compound has also been explored for its ability to catalyze the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide under mild conditions.

Q6: How does the catalytic activity of this compound compare to other Lewis acids?

A6: Research suggests that this compound exhibits milder Lewis acidity compared to aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). Its activity is found to be comparable to zinc chloride (ZnCl2). This milder Lewis acidity can be advantageous in achieving selectivity in certain organic transformations.

Q7: Can you provide an example of a reaction where this compound's specific reactivity is observed?

A7: In the methallylation of benzene, this compound preferentially leads to the formation of β, β′-dimethylstyrene, highlighting its unique reactivity compared to other Lewis acids. Similarly, in the acetylation of benzene, it favors the formation of benzoylacetone.

Q8: How does this compound interact with aromatic hydrocarbons?

A8: this compound can undergo interesting reactions with aromatic hydrocarbons. In carbon tetrachloride, it can lead to both chlorination and carboxylation of the aromatic ring. This means it can introduce both chlorine atoms and carboxylic acid groups into the aromatic structure. Interestingly, the ratio of chlorination to carboxylation products can be influenced by temperature, with carboxylation being favored at lower temperatures.

Q9: How does this compound react with olefins?

A9: this compound reacts with both mono- and diolefins to produce vicinally dichlorinated products. This reaction occurs in carbon tetrachloride, and the yields can be significantly boosted by adding CuCl2·2H2O or FeCl3 while introducing oxygen into the reaction mixture. Interestingly, these additives by themselves do not yield dichlorinated products in carbon tetrachloride.

Q10: What is the proposed mechanism for the vicinal dichlorination of olefins by this compound?

A10: The proposed mechanism suggests that the reactive species is not free chlorine generated from this compound tetrahydrate but a polarized dimeric form of TlCl3. This dimeric species is believed to interact with the olefin, leading to the addition of two chlorine atoms across the double bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.